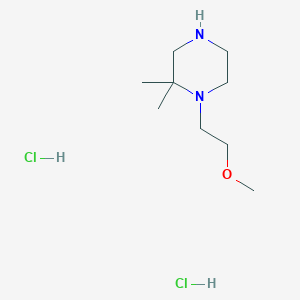

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a methoxyethyl group attached to the piperazine ring, along with two methyl groups at the 2-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride typically involves the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthetic Routes

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is synthesized through the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency. Automation in reagent addition and reaction condition control enhances safety and yield.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : It has been utilized to investigate enzyme inhibition mechanisms, particularly concerning neurotransmitter systems. Its structure allows it to modulate interactions with various receptors.

Medicine

- Drug Development : Research focuses on its potential as a central nervous system-active compound, exploring its effects on neurotransmitter modulation and enzyme inhibition. Studies suggest it may have applications in treating neurological disorders.

Industry

- Specialty Chemicals Production : The compound is used as an intermediate in synthesizing various specialty chemicals and pharmaceuticals, leveraging its unique chemical properties for specific applications.

Neurotransmitter Modulation

Research indicates that this compound can interact with serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.

Anticonvulsant Activity

Studies have demonstrated anticonvulsant properties in animal models, indicating potential therapeutic applications for epilepsy or seizure disorders.

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal activities against various pathogens:

- Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Shows efficacy against Candida albicans, suggesting broad-spectrum antimicrobial potential.

Anticonvulsant Study

A comparative study of piperazine derivatives highlighted that modifications to the piperazine ring could enhance anticonvulsant activity. Specific substitutions led to increased potency with fewer side effects compared to traditional anticonvulsants.

Antimicrobial Evaluation

In evaluations against common pathogens, this compound demonstrated comparable activity to established antimicrobial agents, suggesting its viability as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various binding sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

- 2-(2-Methoxyethyl)piperidine hydrochloride

- 1-(2-Methoxyethyl)piperazine

Comparison: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is unique due to the presence of two methyl groups at the 2-position of the piperazine ring, which can influence its chemical reactivity and biological activity. In comparison, 2-(2-Methoxyethyl)piperidine hydrochloride and 1-(2-Methoxyethyl)piperazine lack these methyl groups, which may result in different pharmacokinetic and pharmacodynamic properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H22Cl2N2O. The presence of the methoxyethyl group and the dimethyl substitutions on the piperazine ring are crucial for its biological activity.

Research indicates that piperazine derivatives often act as enzyme inhibitors or receptor modulators . Specifically, this compound has been investigated for its potential to interact with neurotransmitter systems and other enzymatic pathways.

- Neurotransmitter Modulation : Piperazine derivatives have shown activity in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). This may involve interactions with serotonin and dopamine receptors, which are critical for mood regulation and psychotropic effects.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of piperazine derivatives. For instance, compounds similar to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine have demonstrated efficacy in delaying seizures induced by strychnine in animal models. This suggests a potential application in treating epilepsy or seizure disorders .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example:

- Bacterial Inhibition : Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Some derivatives have also been effective against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial action .

Case Studies

- Anticonvulsant Study : A study involving various piperazine derivatives demonstrated that modifications to the piperazine ring could enhance anticonvulsant activity. The study found that specific substitutions led to increased potency and reduced side effects compared to traditional anticonvulsants .

- Antimicrobial Evaluation : In a comparative analysis of several piperazine derivatives, this compound was tested against common pathogens. Results indicated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential as a lead compound for further development .

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity | Effectiveness | Notes |

|---|---|---|

| Anticonvulsant | Moderate | Delayed strychnine-induced seizures in animal models |

| Antibacterial | High | Effective against Staphylococcus aureus, E. coli |

| Antifungal | Moderate | Active against Candida albicans |

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,2-dimethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-9(2)8-10-4-5-11(9)6-7-12-3;;/h10H,4-8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWOPOYFHMFMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCOC)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.